molecular formula C19H15F3N2O3 B11605852 N-(4-methoxyphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide

N-(4-methoxyphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide

Cat. No.: B11605852
M. Wt: 376.3 g/mol
InChI Key: RVOBCWJZQFKOSY-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced through the reaction of the indole with trifluoroacetic anhydride in the presence of a base.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a nucleophilic substitution reaction, where the indole derivative reacts with a methoxyphenyl halide in the presence of a base.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the trifluoroacetyl group, potentially converting it to a trifluoromethyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl and indole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce trifluoromethylated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoroacetyl group may enhance the compound’s binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHOXYPHENYL)-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE: can be compared with other indole derivatives, such as:

Uniqueness

The uniqueness of N-(4-METHOXYPHENYL)-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE lies in its specific substitution pattern, which may confer unique biological activities or chemical properties compared to other indole derivatives.

Properties

Molecular Formula

C19H15F3N2O3

Molecular Weight

376.3 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide

InChI

InChI=1S/C19H15F3N2O3/c1-27-13-8-6-12(7-9-13)23-17(25)11-24-10-15(18(26)19(20,21)22)14-4-2-3-5-16(14)24/h2-10H,11H2,1H3,(H,23,25)

InChI Key

RVOBCWJZQFKOSY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F

Origin of Product

United States

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